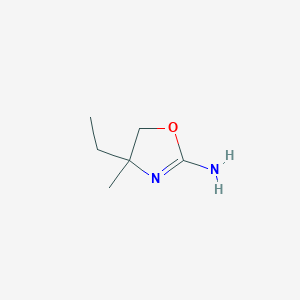![molecular formula C22H28N2O5S2 B2743580 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine CAS No. 313493-63-9](/img/structure/B2743580.png)
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine is a chemical compound with significant potential in scientific research. This compound is known for its versatile applications, paving the way for groundbreaking discoveries in various fields.
Méthodes De Préparation
The synthesis of 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation due to its mild reaction conditions and functional group tolerance . The reaction conditions often include the use of palladium catalysts and boron reagents under specific temperature and pressure settings.
Analyse Des Réactions Chimiques
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Applications De Recherche Scientifique
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is utilized in the study of biological pathways and mechanisms.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine involves its interaction with specific molecular targets and pathways. The piperidine nucleus is known for its pharmacophoric features, making it a pivotal component in the production of drugs . The compound’s effects are mediated through its binding to target proteins or enzymes, leading to alterations in biological processes.
Comparaison Avec Des Composés Similaires
1-{4-[4-(Piperidine-1-sulfonyl)phenoxy]benzenesulfonyl}piperidine can be compared with other piperidine-based compounds, such as:
Piperine: Found in plants of the Piperaceae family, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferative and antimetastatic effects on various types of cancers.
Matrine: Known for its antimicrobial and anticancer activities.
These compounds share the piperidine nucleus but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and effects.
Propriétés
IUPAC Name |
1-[4-(4-piperidin-1-ylsulfonylphenoxy)phenyl]sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S2/c25-30(26,23-15-3-1-4-16-23)21-11-7-19(8-12-21)29-20-9-13-22(14-10-20)31(27,28)24-17-5-2-6-18-24/h7-14H,1-6,15-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKPEFOZBXEAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[3-(4-ethylbenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2743499.png)
![6-Methoxy-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acid](/img/structure/B2743500.png)
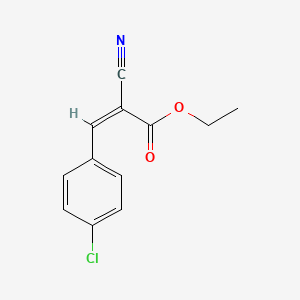

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-methoxy-N-methylbenzenesulfonamide](/img/structure/B2743505.png)
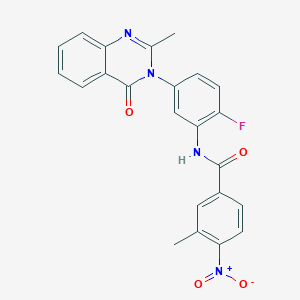

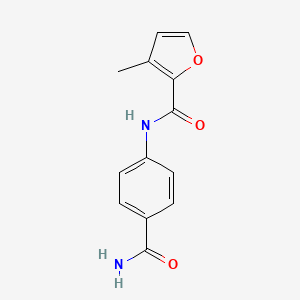
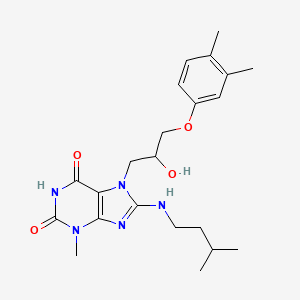
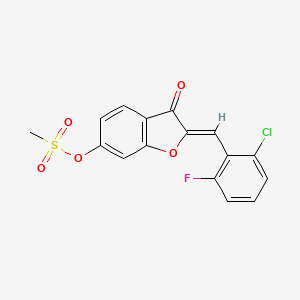
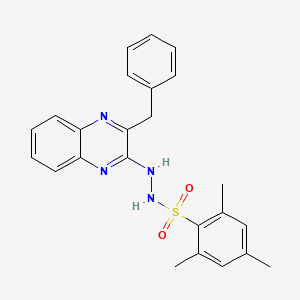

![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2743519.png)
